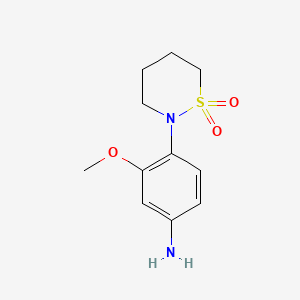

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline is an aniline derivative featuring a 3-methoxy substituent on the aromatic ring and a 1,2-thiazinan-1,1-dioxide moiety at the para position. The thiazinan-dioxide group is a six-membered heterocyclic ring containing sulfur and two oxygen atoms in a sulfone configuration. This compound has been cataloged as a high-purity primary amine but is currently discontinued in commercial markets, as noted by CymitQuimica .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-8-9(12)4-5-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKKPNZLMHNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline typically involves the following steps:

Formation of the Thiazinane Ring: This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

Coupling with Aniline: The final step involves coupling the thiazinane derivative with aniline under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a thioether.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that compounds similar to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline exhibit significant antioxidant properties. Research has shown that derivatives of thiadiazine structures can effectively scavenge free radicals and reduce oxidative stress in biological systems. For instance, certain synthesized thiadiazines were evaluated for their DPPH scavenging activity and demonstrated promising results in antioxidant assays .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiadiazine derivatives have shown effectiveness against various fungal strains, including Aspergillus flavus and Fusarium graminearum. These findings suggest potential applications in developing antifungal agents based on the structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline .

Polymer Chemistry

In materials science, the unique properties of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline can be harnessed to create novel polymeric materials. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid thiazine ring structure. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Pesticide Development

The potential use of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline in agricultural chemistry is noteworthy. Its biological activity suggests that it could serve as a lead compound for developing new pesticides or herbicides. The compound's ability to inhibit specific fungal pathogens could be explored further to formulate effective agricultural treatments .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the context of its use, such as its role in a pharmaceutical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Basicity and Electronic Properties

The methoxy group (-OCH₃) is a key electron-releasing substituent in aromatic amines. highlights that 4-methoxyaniline has a higher pKa (9.53) compared to 4-methylaniline (pKa 5.08), while 3-methoxyaniline exhibits a lower pKa (4.15) than 3-methylaniline (4.62) due to resonance and inductive effects . For 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline, the electron-withdrawing sulfone group in the thiazinan-dioxide moiety likely counteracts the electron-donating methoxy group, reducing the overall basicity compared to simpler methoxyanilines.

Table 1: Basicity and Substituent Effects

*Estimated based on competing electronic effects of -OCH₃ (electron-donating) and sulfone (electron-withdrawing).

Physicochemical Properties

provides data for 3-methoxyaniline and 4-methoxyaniline, including melting points (3-MA: 42°C; 4-MA: 57°C) and storage conditions (0–6°C). The thiazinan-dioxide group in the target compound introduces higher molecular weight (C₁₁H₁₄N₂O₃S vs.

Table 2: Physical Properties

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline includes a thiazine ring system, which is known for its diverse biological activities. The presence of the methoxy group and dioxido substituents may enhance its solubility and reactivity, contributing to its biological effectiveness.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazine rings exhibit significant antimicrobial properties. The thiazolidin-4-one derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. For instance, the structural modifications in these compounds can lead to enhanced interactions with microbial cell membranes, thus increasing their efficacy against resistant strains .

Anticancer Activity

Thiazine derivatives have been explored for their anticancer properties. Research indicates that 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the potential of thiazolidin-4-one derivatives in targeting specific pathways involved in tumor growth .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazine derivatives are also noteworthy. Compounds similar to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential therapeutic role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazine derivatives. Modifications at various positions on the thiazine ring can significantly alter their pharmacological profiles. For example:

- Substituents : The introduction of electron-donating groups (like methoxy) can enhance lipophilicity and improve membrane permeability.

- Ring Modifications : Alterations in the dioxido group can affect the compound's reactivity and interaction with biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antimicrobial potency |

| Ring substitutions | Enhanced anticancer efficacy |

| Dioxido alterations | Improved anti-inflammatory response |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anticancer Study : A derivative of thiazolidin-4-one was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in low micromolar ranges. The study suggested that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Evaluation : In vitro tests demonstrated that thiazolidin derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Inflammation Model : In animal models of inflammation, compounds similar to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline significantly reduced edema and inflammatory markers when administered orally or topically .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline, and how can intermediates be characterized?

- Methodology : The synthesis of thiazinan derivatives often involves ring-closing reactions. For example, thiazinan-4-ones can be synthesized via cyclization of 1-(2-aminoethyl)pyrrolidine derivatives with mercaptoacetic acid under reflux in DMF with anhydrous ZnCl₂ as a catalyst . Characterization of intermediates should include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.

- Mass spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfone C=O stretches near 1150–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact, as sulfonamide derivatives may cause respiratory or skin irritation .

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

- Store in airtight containers away from oxidizers, as sulfone groups may react under extreme conditions .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodology :

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

- Melting point analysis (compare to literature values; e.g., PubChem lists analogs like 3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid with mp ~140°C) .

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfone group stability during synthesis?

- Methodology :

- Use low-temperature oxidation (e.g., H₂O₂ in acetic acid at 0–5°C) to minimize over-oxidation of the thiazinan ring .

- Monitor reaction progress via TLC (silica gel, UV detection) to terminate oxidation at the sulfone stage.

- Computational modeling (e.g., DFT studies ) can predict electronic effects on sulfone stability, guiding solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for thiazinan derivatives?

- Methodology :

- Dose-response assays (e.g., acetylcholinesterase inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) to compare results across studies .

- Analyze stereochemical influences: Use chiral HPLC to separate enantiomers and test individual isomers, as biological activity may vary significantly .

- Address solvent interference by repeating assays in DMSO-free buffers (e.g., PBS) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the sulfone and methoxy groups as key pharmacophores. The sulfone’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets .

- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100+ ns trajectories .

Q. What experimental designs mitigate side reactions during functionalization of the aniline group?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.